An In-depth Technical Guide to the Synthesis and Characterization of Apovincaminic Acid Hydrochloride Salt
An In-depth Technical Guide to the Synthesis and Characterization of Apovincaminic Acid Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Apovincaminic Acid Hydrochloride Salt, a significant derivative of the vinca (B1221190) alkaloid vincamine (B1683053). This document details the chemical processes involved in its preparation and the analytical techniques for its thorough characterization, tailored for professionals in pharmaceutical research and development.
Introduction
Apovincaminic acid is the primary active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca minor alkaloid vincamine.[1] It is recognized for its neuroprotective properties and as a cerebral vasodilator.[2][3] The hydrochloride salt of apovincaminic acid is often prepared to enhance its solubility and stability for pharmaceutical applications. This guide outlines the synthetic route from vincamine and details the analytical methodologies for confirming its structure, purity, and physicochemical properties.
Synthesis of Apovincaminic Acid Hydrochloride Salt
The synthesis of Apovincaminic Acid Hydrochloride Salt is a multi-step process that begins with the hydrolysis of vincamine to yield vincaminic acid. This intermediate is then dehydrated to form apovincaminic acid, which is subsequently converted to its hydrochloride salt.
Synthesis Pathway
The overall synthetic pathway can be visualized as a three-step process: Hydrolysis, Dehydration, and Salt Formation.
Caption: Synthetic pathway of Apovincaminic Acid Hydrochloride Salt.
Experimental Protocols
This procedure outlines the acid-catalyzed hydrolysis of the methyl ester of vincamine.
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Materials:
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Vincamine
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3 M Hydrochloric Acid (HCl)
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Procedure:
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Suspend vincamine in 3 M HCl.
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Heat the mixture in a boiling water bath for approximately 100 minutes.
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Cool the resulting solution.
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Extract the vincaminic acid product with chloroform (3 x 20-mL portions).
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Combine the organic extracts and evaporate the solvent to yield crude vincaminic acid.
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This step involves the removal of a water molecule from vincaminic acid to form the apovincamine (B1665591) structure. Common dehydrating agents for such reactions include acetic anhydride or thionyl chloride.[4]
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Materials:
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Vincaminic Acid
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Acetic Anhydride (or Thionyl Chloride)
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Inert solvent (e.g., Toluene)
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-
Procedure (General):
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Dissolve vincaminic acid in an appropriate inert solvent.
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Slowly add the dehydrating agent (e.g., acetic anhydride) to the solution.
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The reaction may be heated to drive the dehydration process.
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Monitor the reaction by a suitable technique (e.g., TLC).
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Upon completion, the reaction mixture is worked up to isolate the crude apovincaminic acid. This may involve neutralization and extraction.
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The crude product is then purified, for example, by recrystallization.
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This final step involves the protonation of the basic nitrogen atom in apovincaminic acid to form the hydrochloride salt.
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Materials:
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Apovincaminic Acid
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Anhydrous solvent (e.g., diethyl ether, isopropanol)
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Anhydrous Hydrochloric Acid (as a solution in the chosen solvent or as a gas)
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Procedure (General):
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Dissolve the purified apovincaminic acid in a minimal amount of a suitable anhydrous solvent.
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Slowly add a solution of anhydrous HCl in the same or a miscible solvent, or bubble dry HCl gas through the solution, while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration.
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Wash the collected salt with a small amount of the anhydrous solvent.
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Dry the Apovincaminic Acid Hydrochloride Salt under vacuum.
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Characterization of Apovincaminic Acid Hydrochloride Salt
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Apovincaminic Acid Hydrochloride Salt. The following analytical techniques are commonly employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for purity assessment and quantification.
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Instrumentation: HPLC system coupled to a Mass Spectrometer (MS).
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Column: A reversed-phase column, such as a Zorbax SB-C18.[5]
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Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.2% formic acid) and an organic phase (e.g., acetonitrile).[5]
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Flow Rate: Typically around 0.75 mL/min.[5]
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Detection: Mass spectrometry monitoring the m/z signal corresponding to apovincaminic acid (m/z = 323).[5]
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Sample Preparation: Dissolve the synthesized salt in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration.
Table 1: HPLC-MS Parameters for Apovincaminic Acid Analysis
| Parameter | Value | Reference |
| Column | Zorbax SB-C18 | [5] |
| Mobile Phase | Water (0.2% Formic Acid) : Acetonitrile (80:20) | [5] |
| Flow Rate | 0.75 mL/min | [5] |
| Detection (MS) | m/z = 323 | [5] |
| Injection Volume | 10 µL | [5] |
Spectroscopic Methods
Spectroscopic techniques provide detailed structural information.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For apovincaminic acid, the protonated molecule [M+H]⁺ is typically observed at m/z 323.2.[6]
Table 2: Mass Spectrometry Data for Apovincaminic Acid
| Ion | m/z | Reference |
| [M+H]⁺ | 323.2 | [6] |
| Fragment Ion | 280.2 | [6] |
Table 3: Predicted ¹H NMR Chemical Shifts for Apovincaminic Acid
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.6 |
| Vinyl-H | ~5.7 |
| Aliphatic-H | 1.0 - 4.3 |
Table 4: Predicted ¹³C NMR Chemical Shifts for Apovincaminic Acid
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~170 |
| Aromatic/Vinyl-C | 106 - 135 |
| Aliphatic-C | 7 - 56 |
Note: Actual chemical shifts can vary depending on the solvent and the formation of the hydrochloride salt.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected FTIR Absorption Bands for Apovincaminic Acid Hydrochloride Salt
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |
| N-H⁺ (Ammonium salt) | 2700 - 2250 (broad) | Stretching vibration |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Stretching vibrations |
| C=O (Carboxylic Acid) | 1760 - 1690 | Stretching vibration |
| C=C (Aromatic/Vinyl) | 1600 - 1450 | Stretching vibrations |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching vibration |
Physicochemical Properties
Table 6: Physicochemical Properties of Apovincaminic Acid Hydrochloride Salt
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ | [3] |
| Molecular Weight | 358.86 g/mol | [3] |
| CAS Number | 72296-47-0 | [3] |
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from synthesis to full characterization of the final product.
Caption: Overall workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Apovincaminic Acid Hydrochloride Salt. The outlined protocols and analytical methods serve as a valuable resource for researchers and professionals in the field of drug development. Adherence to these methodologies will ensure the production of a well-characterized compound suitable for further investigation and potential therapeutic applications.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apovincaminic acid (hydrochloride salt) - MedChem Express [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
